2-Boronoterephthalic acid

Vue d'ensemble

Description

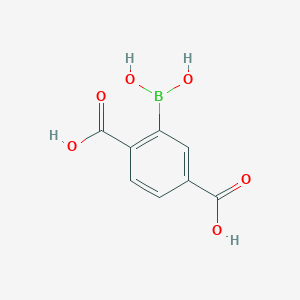

2-Boronoterephthalic acid is an organoboron compound that features a boronic acid group attached to a terephthalic acid backbone

Mécanisme D'action

Target of Action

The primary target of 2-(Dihydroxyboryl)terephthalic acid (2-HTA) is the hydroxyl radical (•OH). This compound is used as a probe to monitor the formation of •OH radicals . The •OH radical plays a crucial role in various atmospheric and surface water processes, and is considered a strong oxidant .

Mode of Action

2-HTA interacts with the •OH radical through a process known as the Kolbe–Schmitt reaction . This reaction involves the carboxylation of phenolic substrates to generate hydroxybenzoic acids with bicarbonate/CO2 . The interaction between 2-HTA and the •OH radical results in the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent .

Biochemical Pathways

The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylate 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group . This process is known as the enzymatic Kolbe–Schmitt reaction . De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA .

Pharmacokinetics

It’s known that the compound exhibits ph/gsh dual-responsive drug release behaviors and multienzymatic activities . More research is needed to fully understand the ADME properties of 2-HTA and their impact on its bioavailability.

Result of Action

The result of the action of 2-HTA is the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent . This fluorescence facilitates detection limits as low as 2 nM , making it a useful tool for monitoring the formation of •OH radicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boronoterephthalic acid typically involves the borylation of terephthalic acid derivatives. One common method is the direct borylation of 2-bromoterephthalic acid using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Boronoterephthalic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Substituting Agents: Such as halides or other nucleophiles for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation.

Substituted Terephthalic Acids: Formed through substitution reactions.

Applications De Recherche Scientifique

2-Boronoterephthalic acid has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.

Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

Catalysis: Acts as a ligand in various catalytic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromoterephthalic Acid: A precursor in the synthesis of 2-Boronoterephthalic acid.

2,5-Dihydroxyterephthalic Acid: Another derivative of terephthalic acid with different functional groups.

2-Phenylterephthalic Acid: A compound with a phenyl group attached to the terephthalic acid backbone.

Uniqueness

This compound is unique due to its boronic acid group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable compound in the formation of carbon-carbon bonds, distinguishing it from other terephthalic acid derivatives.

Activité Biologique

2-Boronoterephthalic acid, a derivative of terephthalic acid, has garnered attention in various fields of research, particularly in catalysis and material science. Its unique structural properties allow it to participate in multiple biological and chemical processes. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C₈H₆B₁O₄

- Molecular Weight : 178.03 g/mol

- CAS Number : 586-35-6

This compound's biological activity is largely attributed to its ability to form coordination complexes with metal ions, which can enhance catalytic activities in various reactions. The boron atom in the compound plays a crucial role in stabilizing intermediates during chemical transformations.

Biological Applications

- Catalysis :

- Drug Development :

- Material Science :

Case Study 1: Catalytic Activity

A study demonstrated that this compound could be used to synthesize functionalized MOFs that showed enhanced catalytic performance for CO₂ conversion reactions. The highest conversion rate achieved was 81.64% at 100 °C over a period of 10 hours, indicating significant potential for green chemistry applications .

Case Study 2: Drug Interaction Studies

Research involving the interaction of this compound with various biomolecules has revealed its capacity to inhibit certain enzymatic activities. This suggests potential pathways for developing inhibitors targeting specific diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-boronoterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIXYJVUCLHUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.